Protein denaturationZwittergent comparisonMembrane protein
Membrane protein aggregation during solubilization and precipitation during desalting compromise yield and activity. NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine that prevents micelle formation even at 1 M.
- Soluble nuclear protein recovery: 95% with 1 M NDSB-201 vs 37% without additive.
- Membrane protein extraction yield improvement: up to 30% vs additive-free lysis buffers.
- Crystallization additive: 375-600 mM; non-denaturing, unlike CHAPS.
- Available in research quantities with bulk supply options.
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
CAS No.15471-17-7
Cat. No.B013951
⚠ Attention: For research use only. Not for human or veterinary use.
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate; CAS 15471-17-7) is a non-detergent sulfobetaine (NDSB) that functions as a zwitterionic solubilizing and stabilizing agent for proteins [1]. Its short hydrophobic pyridine group prevents micelle formation even at high concentrations, distinguishing it from conventional zwitterionic detergents like CHAPS . NDSB-201 is widely used to improve membrane protein solubilization efficiency, prevent aggregation, facilitate refolding of denatured proteins, and enhance protein crystallization [1].
Supports membrane protein solubilization workflows
Enables protein refolding and crystallization studies
Non-denaturing at high additive concentrations
[1] Merck Millipore. (n.d.). NDSB-201 - CAS 15471-17-7 - Calbiochem. Product datasheet. Catalogue Number 480005. View Source
Why NDSB-201 Cannot Be Substituted
Non-detergent sulfobetaines are not interchangeable. NDSB-201 exhibits a distinct molecular architecture and performance profile compared to other NDSB analogs and zwitterionic detergents. Its pyridine headgroup confers specific binding interactions with certain protein pockets [1], while its propane chain length balances solubility and hydrophobic interactions differently than NDSB-195 (dimethylethylammonium) or NDSB-256 (benzyldimethylammonium) [2]. Unlike CHAPS, NDSB-201 does not denature proteins at 1 M concentrations . Furthermore, NDSB-201 shows superior nuclear protein recovery compared to NDSB-211 and distinct thermal stabilization effects versus NDSB-195 [3][4]. Substituting with a generic 'NDSB' or zwittergent risks compromised yield, protein unfolding, or assay interference.
Pyridine headgroup mediates specific protein pocket binding; generic NDSBs may lack this interaction.
Propane chain length differs from NDSB-195/256, altering solubility and hydrophobic balance.
Unlike CHAPS, NDSB-201 does not denature proteins at 1 M; zwittergents may unfold targets.
[1] Wangkanont, K., et al. (2015). The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain. Protein Expr Purif, 115, 13-21. View Source
[2] Wakamatsu, K., et al. (2005). 膜蛋白質の構造解析を推進する試薬の開発 (Development of reagents to promote structural analysis of membrane proteins). KAKENHI Project Report 17048003. View Source
[3] M-hub (Merck). (2018). タンパク質の凝集を防止する非界面活性剤NDSBのすすめ (Recommendation of non-detergent sulfobetaine NDSB to prevent protein aggregation). View Source
[4] PMC Figure 4. TSA melting curves of STEAP1. Int J Mol Sci, 22(18), 10012. View Source
NDSB-201 Comparative Evidence
Non-Denaturing vs. CHAPS
NDSB-201 is non-denaturing at 1 M concentration, whereas CHAPS and other zwittergents are denaturing under the same conditions . This differential behavior is attributed to NDSB-201's short hydrophobic group that prevents micelle formation and protein unfolding .
Non-Denaturing vs CHAPSHead-to-head
Native conformation at 1 M vs CHAPS denaturing
Maintains structural integrity at high additive concentration
1 M aqueous buffer, room temperature
Protein denaturationZwittergent comparisonMembrane protein
Evidence Dimension
Protein denaturation at high additive concentration
Target Compound Data
Non-denaturing at 1 M
Comparator Or Baseline
CHAPS (and other zwittergents): denaturing at 1 M
Quantified Difference
NDSB-201 maintains native protein conformation; CHAPS causes unfolding
Conditions
Aqueous buffer, 1 M concentration, room temperature
Why This Matters
Enables protein solubilization and handling at high additive concentrations without compromising structural integrity, critical for membrane protein extraction and refolding workflows.
Protein denaturationZwittergent comparisonMembrane protein
Thermal Stabilization of STEAP1
In thermal shift assays (TSA) with STEAP1 protein, NDSB-201 provided a melting temperature (Tm) of 58.25 °C, compared to 58.21 °C for NDSB-195, and 58.74 °C for the control buffer alone [1]. Both NDSB compounds stabilized STEAP1 slightly less than the control, but NDSB-201 exhibited a marginally higher Tm than NDSB-195.
Thermal Stabilization (STEAP1)Head-to-head
Tm: 58.25 °C (NDSB-201) vs 58.21 °C (NDSB-195); control 58.74 °C
Comparable thermal shift; marginal difference
TSA, sodium phosphate buffer
Thermal shift assayProtein stabilityMembrane protein
Evidence Dimension
Protein thermal stability (melting temperature, Tm)
Target Compound Data
Tm = 58.25 °C
Comparator Or Baseline
NDSB-195: Tm = 58.21 °C; Control buffer: Tm = 58.74 °C
Quantified Difference
NDSB-201 Tm is 0.04 °C higher than NDSB-195; both are ~0.5 °C lower than control
Conditions
TSA with STEAP1 in RUBIC Additive Screen Kit; sodium phosphate buffer
Why This Matters
Demonstrates that NDSB-201 and NDSB-195 have comparable but not identical thermal stabilization effects, and selection should be guided by other criteria such as UV absorbance (NDSB-195 does not absorb at 280 nm) or specific binding interactions.
Thermal shift assayProtein stabilityMembrane protein
[1] PMC Figure 4. TSA melting curves of STEAP1. Int J Mol Sci, 22(18), 10012. View Source
Nuclear Protein Recovery Efficiency
In dialysis buffers with 1 M NDSB-201, soluble nuclear protein recovery increased from 37% (no additive) to 95%. Under identical conditions, NDSB-211 achieved only 88% recovery [1]. This demonstrates NDSB-201's superior ability to prevent precipitation of nuclear proteins upon reduction of ionic strength.
Nuclear Protein RecoveryHead-to-head
95% recovery with NDSB-201 vs 37% no additive, 88% NDSB-211
Reported highest recovery among tested analogs
Dialysis, low-ionic-strength buffer, 1 M
Nuclear protein extractionSolubilizationIon exchange chromatography
Evidence Dimension
Soluble nuclear protein recovery yield
Target Compound Data
95% recovery with 1 M NDSB-201
Comparator Or Baseline
No additive: 37%; NDSB-211: 88%
Quantified Difference
NDSB-201 yields +58% over no additive and +7% over NDSB-211
Conditions
Dialysis against low-ionic-strength buffer, 1 M additive concentration
Why This Matters
For nuclear protein purification requiring desalting before ion-exchange chromatography, NDSB-201 provides the highest recovery among tested NDSB analogs, minimizing sample loss.
Nuclear protein extractionSolubilizationIon exchange chromatography
[1] M-hub (Merck). (2018). タンパク質の凝集を防止する非界面活性剤NDSBのすすめ (Recommendation of non-detergent sulfobetaine NDSB to prevent protein aggregation). View Source
Specific Binding Pocket in TBRII-ECD
X-ray crystallography revealed that NDSB-201 binds to a specific pocket on the extracellular domain of type II TGF-β receptor (TBRII-ECD). The pyridinium group stacks with a phenylalanine side chain, providing a molecular mechanism for aggregation minimization and folded-state stabilization [1]. This specific interaction is not reported for other NDSB family members in this context.
Specific Binding PocketClass-level
Pyridinium stacks with Phe in TBRII-ECD
Unique interaction; may guide chaperone selection for related targets
X-ray crystallography; not demonstrated for other NDSBs
Occupies a defined binding pocket via pyridinium-phenylalanine stacking
Comparator Or Baseline
Other NDSB analogs not demonstrated to bind this site; no direct comparator data available
Quantified Difference
Not quantifiable; presence of a specific binding site is unique
Conditions
TBRII-ECD in vitro, X-ray crystallography
Why This Matters
Provides a rationale for selecting NDSB-201 when working with TBRII-ECD or structurally related proteins, as it may act as a pharmacological chaperone, improving folding yields and crystallization.
[1] Wangkanont, K., et al. (2015). The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain. Protein Expr Purif, 115, 13-21. View Source
Aggregation & Crystallization Modulation
In dynamic light scattering studies of human gamma D-crystallin (HGD) aggregation induced by CaCl2, both NDSB-201 and alpha A-crystallin reduced crystallization rate and occurrence. However, alpha A-crystallin was far superior in solubilizing properties and decreased aggregate size, whereas NDSB-201 did not reduce aggregate size but did reduce crystal size and increase nucleation energy barrier relative to additive-free controls [1].
NDSB-201 reduces crystal size, not aggregate size; αA-crystallin stronger solubilizer
Mild solubilizer; may not reverse established aggregation
DLS, HGD + CaCl₂
Protein aggregationCrystallizationDynamic light scattering
Evidence Dimension
Aggregate size reduction and crystallization inhibition
Target Compound Data
NDSB-201: reduced crystal size and increased nucleation barrier; did not decrease aggregate size
Comparator Or Baseline
Alpha A-crystallin: decreased aggregate size and prevented crystallization; far superior solubilizing properties
Quantified Difference
Qualitative difference: NDSB-201 modulates crystallization without disaggregating pre-formed aggregates
Conditions
HGD protein + CaCl2, dynamic light scattering monitoring
Why This Matters
Indicates that NDSB-201 is a mild solubilizer suitable for preventing aggregation during handling but may not reverse established aggregation. For applications requiring aggregate dissociation, alternative approaches are needed.
Protein aggregationCrystallizationDynamic light scattering
[1] Nwanosike, Q., Sambanis, A., & Rousseau, R. (2009). Effects of Solubilizers on Crystallization of Human Gamma D-Crystallin. AIChE Annual Meeting Proceedings. View Source
Membrane Protein Extraction Yield
The addition of NDSB-201 to cell lysis buffers increases extraction yield of membrane, nuclear, and cyto-skeletal associated proteins by up to 30% relative to additive-free controls . This effect is attributed to the combination of a short hydrophobic group and sulfobetaine charge neutralization, which enhances membrane protein solubilization without denaturation.
Extraction Yield ImprovementClass-level
Up to 30% increase vs no additive
Quantitative benchmark for solubilization efficiency
Cell lysis conditions; specific targets not detailed
Membrane protein solubilizationExtraction efficiencyYield optimization
Evidence Dimension
Protein extraction yield
Target Compound Data
Up to 30% increase in extraction yield
Comparator Or Baseline
No additive (baseline extraction)
Quantified Difference
Up to 30% improvement
Conditions
Cell lysis buffer containing NDSB-201; specific protein targets not detailed in source
Why This Matters
Provides a quantitative benchmark for expected yield improvements when incorporating NDSB-201 into membrane protein purification protocols, enabling more efficient recovery of difficult-to-solubilize targets.
Membrane protein solubilizationExtraction efficiencyYield optimization
NDSB-201 Recommended Applications
Membrane Protein Solubilization
NDSB-201 is added to lysis buffers at 0.5–1.0 M to improve extraction yields of membrane proteins by up to 30% compared to additive-free buffers . Its non-denaturing nature ensures membrane protein integrity during solubilization, a critical advantage over detergents like CHAPS .
Nuclear Protein Purification & Desalting
When nuclear proteins extracted with high salt must be desalted for ion-exchange chromatography, inclusion of 1 M NDSB-201 in dialysis buffer prevents precipitation. This increases soluble recovery from 37% to 95%, outperforming NDSB-211 (88%) [1].
Refolding from Inclusion Bodies
NDSB-201 at 0.5–1.0 M facilitates renaturation of chemically and thermally denatured proteins by interacting with early folding intermediates and preventing aggregation [2]. Its specific binding to TBRII-ECD illustrates its potential as a folding chaperone for challenging targets [3].
Protein Crystallization Additive
NDSB-201 accelerates crystallization of TBRII-ECD and other proteins by occupying a defined binding pocket and stabilizing the folded state [3]. Typical crystallization additive concentrations range from 375–600 mM, often requiring increased precipitant concentration by 1.3–2.0× [4].
Application
Selection Property
Validation Focus
Membrane protein solubilization
Non-denaturing solubilization capacity
Extraction yield and protein integrity
Nuclear protein purification & desalting
Precipitation prevention during desalting
Soluble recovery after ion-exchange prep
Refolding from inclusion bodies
Folding intermediate stabilization
Renaturation efficiency and aggregation control
Protein crystallization additive
Specific binding pocket occupancy
Crystallization rate and crystal quality
[1] M-hub (Merck). (2018). タンパク質の凝集を防止する非界面活性剤NDSBのすすめ (Recommendation of non-detergent sulfobetaine NDSB to prevent protein aggregation). View Source
[2] Merck Millipore. (n.d.). NDSB-201 - CAS 15471-17-7 - Calbiochem. Product datasheet. Catalogue Number 480005. View Source
[3] Wangkanont, K., et al. (2015). The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain. Protein Expr Purif, 115, 13-21. View Source
[4] M-hub (Merck). (2018). タンパク質の凝集を防止する非界面活性剤NDSBのすすめ (Recommendation of non-detergent sulfobetaine NDSB to prevent protein aggregation). Section on crystallization concentration. View Source
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